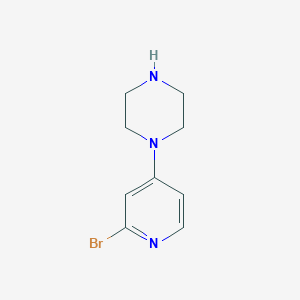

1-(2-Bromopyridin-4-yl)piperazine

Description

Contextualization of Piperazine (B1678402) Derivatives in Medicinal Chemistry and Chemical Biology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of biologically active compounds. researchgate.netnih.gov Its prevalence in drug discovery is not coincidental; the piperazine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov This versatility has led to the development of piperazine-containing drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nih.govbohrium.com

The unique properties of the piperazine ring contribute significantly to its utility in medicinal chemistry. The two nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, facilitating strong interactions with biological macromolecules. mdpi.comresearchgate.net This feature, combined with the ring's conformational flexibility, allows for the precise spatial arrangement of pharmacophoric groups, optimizing binding affinity and selectivity for a given target. mdpi.com Furthermore, the basicity of the piperazine nitrogens can be fine-tuned through substitution, which in turn influences the pharmacokinetic properties of the molecule, such as solubility and oral bioavailability. nih.govresearchgate.net

The widespread application of piperazine derivatives is evident in the numerous clinically successful drugs that incorporate this moiety. These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antidepressant, and anticancer effects. researchgate.netresearchgate.net

Rationale for Research on the 1-(2-Bromopyridin-4-yl)piperazine Scaffold

The specific compound, this compound, has garnered interest from researchers due to the unique combination of its two core components: the piperazine ring and the 2-bromopyridine (B144113) moiety. This particular arrangement offers a versatile platform for the synthesis of more complex molecules through various chemical transformations.

The bromine atom on the pyridine (B92270) ring serves as a key functional handle for a variety of coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools in modern organic synthesis that allow for the introduction of a wide array of substituents at the bromine-bearing carbon. chempanda.commdpi.com This enables the creation of large libraries of diverse compounds from a single, readily accessible starting material.

Furthermore, the piperazine ring itself presents another site for chemical modification. The secondary amine in the piperazine ring can be readily functionalized through reactions such as acylation, alkylation, and reductive amination. mdpi.comorganic-chemistry.org This dual functionality of the this compound scaffold provides chemists with a high degree of control over the final molecular structure, allowing for systematic exploration of the structure-activity relationship (SAR) of new chemical entities.

Overview of Research Trajectories for Similar Chemical Architectures

Research on chemical architectures similar to this compound has followed several key trajectories, primarily focused on the development of novel therapeutic agents. A significant area of investigation involves the synthesis of derivatives as potential kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer. The piperazine and pyridine moieties are common features in many approved kinase inhibitors. nih.govijpsonline.com

Another important research direction is the exploration of these scaffolds as agents targeting G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a wide range of physiological processes. researchgate.net Piperazine derivatives have been successfully developed as ligands for various GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors, leading to treatments for psychiatric and neurological disorders. nih.govresearchgate.net

Moreover, the development of compounds with activity against infectious diseases remains a priority. The structural motifs present in this compound are found in molecules with demonstrated antibacterial, antiviral, and antimalarial properties. researchgate.netnih.gov The ability to readily diversify this scaffold allows for the rapid screening of new compounds against a panel of pathogens.

Significance of the Bromopyridine Moiety and Piperazine Ring in Molecular Design

The strategic incorporation of the bromopyridine moiety and the piperazine ring into a single molecule offers several advantages in molecular design.

The Bromopyridine Moiety:

The pyridine ring itself is a privileged scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking. ijpsonline.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and also influences the electronic properties of the ring, making it prone to nucleophilic substitution at the 2- and 4-positions. nih.gov

The bromine atom at the 2-position of the pyridine ring is a particularly valuable feature. As a halogen, it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. More significantly, the bromine atom serves as a versatile synthetic handle. Its presence allows for the introduction of a wide range of chemical groups through well-established cross-coupling methodologies, providing a straightforward route to structural diversification. chempanda.commdpi.com

The Piperazine Ring:

As previously discussed, the piperazine ring is a key component for enhancing the pharmacokinetic profile of drug candidates. nih.govmdpi.com Its two nitrogen atoms can be protonated at physiological pH, which generally increases water solubility and can improve oral absorption. nih.gov The ability to introduce substituents at both nitrogen atoms allows for the modulation of lipophilicity and the introduction of additional pharmacophoric elements. mdpi.comresearchgate.net The conformational flexibility of the piperazine ring also allows it to adopt an optimal geometry for binding to its biological target. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H12BrN3 |

| Molecular Weight | 242.12 g/mol |

| Appearance | Solid |

| CAS Number | 125464-93-9 |

Table 2: Key Reactions for the Functionalization of this compound

| Reaction Type | Reagents and Conditions | Functionalized Position |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Pyridine ring (C2) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Pyridine ring (C2) |

| Heck Coupling | Alkene, Pd catalyst, base | Pyridine ring (C2) |

| N-Acylation | Acyl chloride or anhydride, base | Piperazine ring (N') |

| N-Alkylation | Alkyl halide, base | Piperazine ring (N') |

| Reductive Amination | Aldehyde or ketone, reducing agent | Piperazine ring (N') |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN3 |

|---|---|

Molecular Weight |

242.12 g/mol |

IUPAC Name |

1-(2-bromopyridin-4-yl)piperazine |

InChI |

InChI=1S/C9H12BrN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |

InChI Key |

RRTVZBSXBOEYKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromopyridin 4 Yl Piperazine and Its Derivatives

Established Synthetic Pathways for the Core Structure

The construction of the 1-(2-bromopyridin-4-yl)piperazine core relies on established and versatile synthetic transformations. The choice of pathway often depends on the availability of starting materials, desired scale, and functional group tolerance.

Palladium-Catalyzed C-N Bond Coupling Reactions

The Buchwald-Hartwig amination stands as a powerful and widely adopted method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction has proven highly effective for the synthesis of aryl amines from aryl halides, offering a significant advantage over traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net

The synthesis of this compound can be efficiently accomplished via a regioselective mono-amination of 2,4-dihalopyridine precursors, such as 2,4-dibromopyridine (B189624). The key to this approach is controlling the reaction to favor substitution at the C-4 position over the C-2 position. The inherent electronic properties of the pyridine (B92270) ring make the C-4 position more susceptible to palladium-catalyzed coupling under specific conditions.

Research has demonstrated the selective C-N cross-coupling of substrates like 2-fluoro-4-iodopyridine (B1312466) with amines, which exclusively yields the 4-substituted product. researchgate.net This selectivity is a complementary outcome to conventional nucleophilic substitutions, which might favor the C-2 position. researchgate.net By carefully selecting the starting dihalopyridine and reaction conditions, the Buchwald-Hartwig reaction provides a reliable route to the target compound, leaving the bromine atom at the C-2 position intact for potential further diversification.

The success of a selective Buchwald-Hartwig amination hinges on the meticulous selection of the palladium catalyst and its associated phosphine (B1218219) ligand. researchgate.net The ligand plays a crucial role in the catalytic cycle, influencing the catalyst's stability, activity, and, most importantly, selectivity.

For the selective amination at the 4-position of a pyridine ring, various ligand systems have been explored. Bidentate phosphine ligands such as (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in combination with a palladium source like Pd(OAc)₂, have been shown to be effective. researchgate.netchemspider.com This system can furnish the desired coupling products in good yields. researchgate.net

Furthermore, sterically hindered ligands have been developed to enhance catalyst performance and selectivity. The Josiphos family of ligands, for instance, has demonstrated high efficacy in the amination of challenging substrates like chloropyridines. researchgate.netnih.gov The steric bulk of these ligands can promote monoarylation of primary amines and improve catalyst stability, leading to higher turnover numbers and cleaner reactions. nih.gov The choice of a strong base, such as sodium tert-butoxide (NaOtBu), is also essential for efficient catalyst turnover in these reactions. researchgate.net

| Precursor | Amine | Catalyst System (Palladium Source / Ligand) | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBut | Toluene | 80 °C | 60% | chemspider.com |

| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂ / BINAP | K₂CO₃ | Not Specified | Microwave | Good | researchgate.net |

| 3-Chloropyridine | Octylamine | Palladium / Josiphos Ligand | Not Specified | Not Specified | Not Specified | High Conversion | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) presents an alternative and powerful strategy for synthesizing substituted pyridines. This reaction is particularly effective for electron-deficient aromatic rings, such as pyridine, where the presence of the nitrogen atom facilitates nucleophilic attack. uci.edupearson.com

The SNAr pathway to this compound involves the direct reaction of a dihalogenated pyridine, like 2,4-dibromopyridine or 2-bromo-4-chloropyridine (B1272041), with piperazine (B1678402). The reaction proceeds via an addition-elimination mechanism. The nucleophilic piperazine attacks the electron-deficient pyridine ring at a carbon bearing a halogen, forming a high-energy anionic intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the halide ion restores the aromaticity of the ring and yields the substituted product. youtube.com

Careful control of reaction conditions, such as temperature and stoichiometry, can allow for selective substitution. For instance, in substrates like 2,4-dichloropyrimidine, reaction with one equivalent of a nucleophile can lead to selective substitution at the C-4 position first. youtube.com This principle of regioselectivity is directly applicable to the synthesis of the target compound from 2,4-dihalopyridines.

The feasibility and regioselectivity of SNAr reactions on pyridine are governed by the ring's inherent electronic properties. The electronegative nitrogen atom withdraws electron density from the ring, making the carbon atoms, particularly at the ortho (C-2) and para (C-4) positions, electrophilic and thus susceptible to nucleophilic attack. uci.eduyoutube.com

When a nucleophile attacks the C-2 or C-4 position, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.com This delocalization provides significant stabilization to the intermediate, lowering the activation energy for its formation and facilitating the reaction. stackexchange.com Conversely, attack at the C-3 (meta) position does not allow for this resonance stabilization involving the nitrogen atom, making this pathway energetically unfavorable. stackexchange.com This electronic influence is the fundamental reason why SNAr reactions on pyridine derivatives preferentially occur at the C-2 and C-4 positions, enabling the selective synthesis of compounds like this compound.

| Factor | Influence on Reactivity and Selectivity | Reference |

|---|---|---|

| Position of Halogen | Substitution is strongly favored at the C-2 (ortho) and C-4 (para) positions due to stabilization of the Meisenheimer intermediate. | stackexchange.com |

| Electron-Withdrawing Nature of Pyridine N | The nitrogen atom activates the ring towards nucleophilic attack by reducing electron density, especially at the C-2 and C-4 positions. | uci.edupearson.com |

| Intermediate Stability | The ability to delocalize the negative charge of the anionic intermediate onto the ring nitrogen is the key stabilizing factor that dictates the regioselectivity. | stackexchange.com |

| Leaving Group | The nature of the halogen (the leaving group) can influence reaction rates, though selectivity is primarily electronically controlled. | youtube.com |

Direct Amination Routes

Direct amination methods are a cornerstone for the synthesis of this compound. These reactions typically involve the coupling of a piperazine moiety with a suitably substituted pyridine derivative.

One of the most prevalent methods is the Buchwald-Hartwig amination . nih.gov This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds. youtube.com In the context of synthesizing this compound, this would involve the reaction of piperazine (or a protected derivative) with 2-bromo-4-halopyridine. The reaction is facilitated by a palladium catalyst and a phosphine ligand, with a base to activate the amine. nih.govnih.gov The choice of ligand, such as bulky, electron-rich phosphines like XPhos or SPhos, is crucial for the reaction's efficiency and selectivity. youtube.com This method offers a versatile and efficient pathway to a wide range of N-arylpiperazines. nih.gov

Another significant direct amination approach is nucleophilic aromatic substitution (S_NAr) . pharmdguru.com This reaction is viable when the pyridine ring is activated by electron-withdrawing groups. In the case of 2-bromo-4-chloropyridine, the bromine and chlorine atoms themselves provide some activation, although additional activating groups can enhance reactivity. The reaction proceeds through an addition-elimination mechanism where the piperazine nitrogen attacks the electron-deficient carbon atom of the pyridine ring, leading to the displacement of a halide. pharmdguru.comacs.org

The following table summarizes the key aspects of these direct amination routes:

| Synthetic Method | Key Reagents | Catalyst/Conditions | Advantages | Reference |

| Buchwald-Hartwig Amination | Piperazine, 2-Bromo-4-halopyridine | Palladium catalyst, Phosphine ligand, Base | High efficiency, Broad scope | nih.govyoutube.com |

| Nucleophilic Aromatic Substitution (S_NAr) | Piperazine, Activated Pyridine Halide | Base, Often elevated temperatures | Can be catalyst-free, Good for activated systems | pharmdguru.comacs.org |

Advanced Synthetic Approaches to Piperazine Ring Systems Relevant to the Compound

Beyond the direct coupling of a pre-existing piperazine ring, advanced synthetic strategies can be employed to construct the piperazine core itself, which can then be functionalized to yield the target compound.

Ring-Opening Reactions of Bicyclic Ammonium (B1175870) Salts (e.g., DABCO-mediated cleavage)rsc.orgresearchgate.netnih.gov

A notable advanced approach involves the ring-opening of bicyclic ammonium salts, particularly those derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgresearchgate.netnih.gov This method provides a pathway to substituted piperazines through the cleavage of a C-N bond within the DABCO framework.

The core principle of this methodology lies in the activation of a C-N bond in DABCO, making it susceptible to nucleophilic attack. researchgate.net This activation is typically achieved by quaternizing one of the nitrogen atoms of DABCO with an electrophile, such as an alkyl halide or an aryl halide. rsc.orgnih.gov The resulting quaternary ammonium salt is then subjected to a nucleophile, which attacks one of the methylene (B1212753) carbons adjacent to the now-positively charged nitrogen, leading to the opening of the bicyclic system and the formation of a monosubstituted piperazine derivative. nih.govresearchgate.net

The scope of this reaction is broad, with various activating agents and nucleophiles being successfully employed. rsc.orgresearchgate.net This versatility allows for the synthesis of a diverse range of piperazine derivatives. researchgate.net

This DABCO ring-opening strategy is particularly relevant for the synthesis of N-aryl and N-heteroaryl piperazines. By using an aryl or heteroaryl halide as the activating agent, an N-aryl or N-heteroaryl DABCO salt is formed. Subsequent cleavage of this salt with a suitable nucleophile can yield the desired N-substituted piperazine. researchgate.netnih.gov Transition-metal catalysis, for instance with copper(I), can also be employed to facilitate the formation of the initial N-aryl DABCO salt from an aryl halide. nih.gov

Reductive Amination and Alkylation Strategies for N-Substitutionmdpi.com

Reductive amination is a powerful and widely used method for the N-substitution of piperazines. mdpi.com This one-pot reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govnih.gov For the synthesis of piperazine derivatives, this can involve reacting a monosubstituted piperazine with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.comnih.gov

Alkylation of the piperazine nitrogen is another fundamental strategy. This typically involves the reaction of piperazine or a monosubstituted piperazine with an alkyl halide or sulfonate. mdpi.com These methods are foundational in building the diverse substitution patterns found in many piperazine-containing drug molecules. mdpi.com

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability of key starting materials.

2-Bromo-4-chloropyridine is a crucial precursor. nih.govsigmaaldrich.commedchemexpress.com Its synthesis can be approached through various routes, often starting from commercially available pyridine derivatives. One common method involves the Sandmeyer-type reaction of 4-amino-2-bromopyridine. Another approach could involve the direct bromination of 4-chloropyridine (B1293800) under specific conditions. The properties of 2-bromo-4-chloropyridine are summarized below:

| Property | Value | Reference |

| Molecular Formula | C5H3BrClN | nih.gov |

| Molecular Weight | 192.44 g/mol | nih.gov |

| CAS Number | 22918-01-0 | nih.gov |

| Appearance | Liquid | sigmaaldrich.com |

| Melting Point | 12-17 °C | sigmaaldrich.com |

Piperazine and its salts, such as piperazine monohydrochloride , are fundamental building blocks. prepchem.comchemicalbook.com Piperazine itself is a commercially available commodity. Piperazine monohydrochloride can be prepared by reacting piperazine with one equivalent of hydrochloric acid. nih.gov An alternative synthesis involves the reaction of piperazine with ammonium chloride. google.com These precursors provide the piperazine core that is subsequently coupled with the pyridine component.

Preparation of Functionalized Bromopyridine Moieties

The synthesis of the target compound and its derivatives often begins with a pre-functionalized bromopyridine. A common starting material is a dihalogenated pyridine, such as 2,4-dibromopyridine or a chloro-bromopyridine, where the differential reactivity of the halogen atoms can be exploited for selective substitution. For instance, in related syntheses, 5-bromo-2-chloropyridine (B1630664) has been utilized, where the chlorine atom is more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom. chemicalbook.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, are also pivotal in modifying the pyridine ring before or after the introduction of the piperazine moiety. nih.govmdpi.com These reactions allow for the introduction of a wide range of functional groups onto the pyridine core, thereby enabling the synthesis of a diverse library of derivatives. The preparation of N-aryl-2-aminopyridines, for example, is readily achieved by the coupling of anilines with 2-bromopyridines, which can then undergo further functionalization. nih.gov

Derivatization of the Piperazine Ring for Subsequent Coupling

The piperazine ring is often derivatized to control its reactivity and to introduce specific functionalities. A common strategy involves the use of a protecting group on one of the nitrogen atoms, most frequently the tert-butoxycarbonyl (Boc) group. N-Boc-piperazine is a widely used reagent that allows for the selective coupling of the unprotected nitrogen to the bromopyridine core. chemicalbook.comnih.gov Following the coupling reaction, the Boc group can be readily removed under acidic conditions to allow for further derivatization at that position.

Beyond simple protection, the piperazine ring can be functionalized with a variety of substituents to modulate the properties of the final molecule. For example, piperazine derivatives can be prepared with sulfonyl groups or other moieties to explore their structure-activity relationships. researchgate.net The synthesis of functionalized piperazines can also be achieved through innovative methods like the cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO), which provides a versatile route to unsymmetrically substituted piperazines. rsc.org Furthermore, piperazine derivatives have been used to modify the carboxyl groups of peptides, highlighting their utility as derivatizing agents in bioanalytical chemistry. nih.gov

Stereoselective Synthesis of Analogues (If applicable to derivatives)

While this compound itself is achiral, the synthesis of its derivatives can involve the creation of stereocenters, necessitating stereoselective synthetic methods. This is particularly relevant when substituents are introduced on the carbon atoms of the piperazine ring or on side chains attached to it.

Methodologies for the stereoselective synthesis of substituted piperidines and piperazines often employ chiral auxiliaries, catalysts, or starting materials derived from the chiral pool, such as amino acids. organic-chemistry.org For instance, a modular approach for the enantioselective synthesis of substituted piperidines involves the use of chiral sulfinyl imines. nih.gov Radical cyclization reactions have also been developed for the stereoselective synthesis of 2,4,5-trisubstituted piperidines, where the facial selectivity of the cyclization is controlled by the existing stereochemistry in the acyclic precursor. nih.gov Similarly, a conceptually new approach for the synthesis of piperine (B192125) analogues involves a stereoselective nucleophilic attack on a cyclobutene (B1205218) lactone, leading to a product with excellent geometric stereoselectivity. thieme-connect.de These principles can be applied to the synthesis of chiral analogues of this compound, enabling the exploration of stereochemistry on biological activity.

Analytical Characterization Techniques for Synthetic Products (Methodologies)

The structural confirmation and purity assessment of this compound and its derivatives are established through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and their integration values, which correspond to the number of protons. For example, in a related compound, tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, the aromatic protons of the bromopyridine ring and the protons of the piperazine and Boc groups exhibit characteristic chemical shifts and coupling constants. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. Techniques such as Electrospray Ionization (ESI) are commonly employed. chemicalbook.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthetic products. nih.gov It separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying impurities and byproducts. nih.gov

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation.

Molecular Interactions and Biological Target Identification

Investigation of Ligand-Receptor Binding Mechanisms

Comprehensive searches of scientific databases have not yielded any specific in vitro binding assay data for 1-(2-Bromopyridin-4-yl)piperazine. Consequently, its binding affinity and selectivity profiles remain uncharacterized in the public domain.

There is no publicly available research that details the binding affinity of this compound to any specific biomolecular targets. Studies often quantify binding affinity using parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from radioligand binding assays. However, no such data has been published for this particular compound.

Without primary binding data, an analysis of the selectivity profile of this compound against a panel of different receptors or enzymes cannot be constructed. Such selectivity profiling is crucial for understanding the potential therapeutic applications and off-target effects of a compound. For many other arylpiperazine derivatives, these studies are fundamental in establishing their pharmacological profile.

Identification of Pharmacological Targets

The specific pharmacological targets of this compound have not been identified in the available literature. While related compounds have shown activity at various receptors and enzymes, this information cannot be directly extrapolated to the title compound.

G-protein coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors, are common targets for arylpiperazine compounds. For example, various derivatives of piperazine (B1678402) have been synthesized and evaluated for their activity at dopamine D2/D3 and serotonin 5-HT1A receptors. thieme-connect.com However, there are no specific studies investigating the interaction of this compound with these or any other GPCRs.

The potential for this compound to act as an inhibitor or activator of enzymes has not been reported. Many heterocyclic compounds are investigated for their ability to modulate the activity of enzymes such as kinases, proteases, or metabolic enzymes. Without experimental data, the enzymatic activity profile of this compound is unknown.

Based on a comprehensive review of the scientific literature, there is a notable absence of published research on the molecular interactions and biological targets of this compound. While the piperazine scaffold is a common feature in many pharmacologically active molecules, specific data on the binding affinities, selectivity, and target interactions of this particular bromo-substituted pyridinylpiperazine derivative are not available. Therefore, the tables and detailed research findings requested for this article cannot be provided. Further experimental investigation would be required to elucidate the pharmacological profile of this compound.

Biophysical Methods for Interaction Studies

The initial characterization of the interaction between this compound and a potential biological target would involve a suite of biophysical techniques to confirm direct binding and to quantify the interaction parameters.

Label-Free Technologies for Real-Time Binding Kinetics

Label-free technologies are indispensable for observing molecular interactions in real-time without the need for fluorescent or radioactive labels that could potentially alter the binding characteristics of the compound. Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are at the forefront of this type of analysis.

In a typical SPR experiment, a purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. Any binding between the compound and the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring the signal changes during the association and dissociation phases, key kinetic parameters can be determined.

Table 1: Hypothetical Kinetic Parameters for the Interaction of this compound with a Target Protein as Determined by SPR.

| Parameter | Description | Hypothetical Value |

| ka (M-1s-1) | Association rate constant | 1 x 105 |

| kd (s-1) | Dissociation rate constant | 1 x 10-4 |

| KD (nM) | Equilibrium dissociation constant | 1 |

This table presents hypothetical data for illustrative purposes, as no experimental data for this compound is currently available.

Spectroscopic and Calorimetric Approaches

Spectroscopic and calorimetric methods provide complementary information to label-free techniques, offering insights into the structural and thermodynamic aspects of binding.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site of this compound on its target protein. Chemical shift perturbation (CSP) studies involve acquiring spectra of the protein in the presence and absence of the compound. Changes in the chemical shifts of specific amino acid residues upon ligand binding reveal the location of the binding pocket.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of binding. This information is crucial for understanding the driving forces of the interaction.

Table 2: Hypothetical Thermodynamic Profile for the Interaction of this compound with a Target Protein as Determined by ITC.

| Parameter | Description | Hypothetical Value |

| Binding Affinity (KD) | Strength of the binding interaction | 100 nM |

| Enthalpy Change (ΔH) | Heat released or absorbed upon binding | -10 kcal/mol |

| Entropy Change (TΔS) | Change in the system's disorder | -2 kcal/mol |

| Stoichiometry (n) | Molar ratio of ligand to protein in the complex | 1 |

This table presents hypothetical data for illustrative purposes, as no experimental data for this compound is currently available.

Molecular-Level Interaction Analysis

A detailed understanding of the binding mode of this compound requires an analysis of the specific molecular interactions that stabilize the ligand-protein complex. High-resolution structural techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) would be invaluable for this purpose. In the absence of such structural data, computational modeling and structure-activity relationship (SAR) studies can provide predictive insights.

Role of Hydrogen Bonding in Target Recognition

Hydrogen bonds are highly directional interactions that play a critical role in molecular recognition and binding specificity. The this compound molecule contains several potential hydrogen bond donors and acceptors. The nitrogen atoms in the piperazine ring and the pyridine (B92270) ring can act as hydrogen bond acceptors, while the N-H group of the piperazine ring can act as a hydrogen bond donor. These groups could form key hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, aspartate, or glutamate (B1630785) in the binding pocket of a target protein.

Contribution of Pi-Stacking and Hydrophobic Interactions

The aromatic pyridine ring of this compound can participate in pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the pi-orbitals of the aromatic rings overlap, can significantly contribute to the binding affinity.

Structure Activity Relationship Sar and Lead Optimization Studies

Systematic Modification of the 1-(2-Bromopyridin-4-yl)piperazine Core

The this compound scaffold offers multiple points for chemical modification, allowing for a systematic exploration of how changes in its structure impact its interaction with biological targets. These modifications are typically focused on three key areas: the pyridine (B92270) ring, the piperazine (B1678402) nitrogen atoms, and the linker connecting the piperazine to other chemical entities.

Substituent Effects on the Pyridine Ring

The 2-bromo substituent on the pyridine ring is a key feature. This halogen atom can be retained or replaced with other groups to modulate activity. For instance, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding. The electron-withdrawing nature of bromine also influences the electron density of the pyridine ring, which can be critical for certain biological interactions. benthamdirect.comresearchgate.net

A study on 6-substituted 2-bromopyridine (B144113) compounds highlighted their versatility in synthesizing various derivatives through reactions like Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of substituents. researchgate.net This chemical tractability makes the 2-bromopyridine moiety a valuable starting point for generating diverse libraries of compounds for SAR studies.

Table 1: Impact of Pyridine Ring Substituents on Biological Activity

| Substituent at Position 2 | Effect on Activity | Rationale |

| Bromo (Br) | Often maintained for activity | Potential for halogen bonding, electron-withdrawing effects. benthamdirect.comresearchgate.net |

| Chloro (Cl) | Can enhance antibacterial activity | Electron-withdrawing group. benthamdirect.comresearchgate.net |

| Nitro (NO2) | May increase antibacterial potency | Strong electron-withdrawing group. benthamdirect.comresearchgate.net |

| Electron-donating groups | Often reduce potency | Alters electronic properties of the ring. benthamdirect.comresearchgate.net |

Modifications on the Piperazine Nitrogen Atoms

The piperazine ring, a common motif in many approved drugs, provides a versatile scaffold for modification at its two nitrogen atoms (N1 and N4). enamine.netnih.gov These nitrogens can be functionalized to introduce a variety of substituents, thereby influencing the compound's physicochemical properties and its interactions with biological targets. nih.gov

The N1 nitrogen of the piperazine ring in this compound is attached to the pyridine ring, while the N4 nitrogen is typically available for substitution. Modifications at the N4 position are a common strategy in drug discovery to modulate properties such as solubility, lipophilicity, and target engagement. nih.gov For instance, the introduction of bulky or polar groups can significantly alter the compound's pharmacokinetic profile. nih.gov

In a study of piperazine-containing compounds, it was found that the nature of the substituent on the piperazine nitrogen was critical for activity. For example, comparing a piperidine (B6355638) to a piperazine derivative, where a nitrogen atom replaces a carbon, resulted in a significant change in affinity for histamine (B1213489) H3 and sigma-1 receptors. acs.org This highlights the importance of the basicity and hydrogen bonding capacity of the piperazine nitrogens.

Table 2: Influence of Piperazine Nitrogen Modifications on Activity

| Modification at N4 | General Effect | Example |

| Acylation | Can modulate activity and properties | Introduction of a cyclohexylcarboxamide group. nih.gov |

| Alkylation | Can alter selectivity and potency | Addition of various alkyl chains. |

| Arylation | Can introduce additional binding interactions | Attachment of a phenyl or substituted phenyl group. |

| Basic Amine | Can improve pharmacokinetic properties | Unsubstituted or minimally substituted N4. nih.gov |

Exploration of Linker Chemistries and Spacing

Studies on drug-delivery systems have emphasized the importance of linker chemistry, where linkers are designed to be stable in circulation but cleavable at the target site. nih.gov While not always the case for small molecule inhibitors, the principles of linker design, such as stability and controlled release of the active component, are relevant.

The length of the linker is also a key parameter. Increasing the distance between the piperazine and another functional group can have a profound impact on activity. nih.gov For example, in a series of inhibitors of Mycobacterium tuberculosis IMPDH, increasing the spacer length between a sulfonamide and a carboxamide group resulted in a loss of both whole-cell and enzymatic activity. nih.gov Conversely, in other systems, a longer, more flexible linker might be necessary to bridge two distant binding pockets within a target protein. chemrxiv.org

The chemical composition of the linker is also crucial. Linkers can be designed to be rigid or flexible, hydrophilic or hydrophobic, to fine-tune the properties of the final compound. For instance, using a flexible ethylenediamine (B42938) spacer instead of a rigid piperazine ring led to a loss of whole-cell activity in one study, even though enzymatic activity was retained. nih.gov This suggests that the conformational constraint imposed by the piperazine ring was essential for cellular uptake or stability.

Analysis of Structural Features Correlated with Biological Activity

The biological activity of a compound is intimately linked to its three-dimensional structure and its physicochemical properties. For the this compound scaffold, understanding the influence of substituent bulk, electronics, and sterics, as well as the molecule's conformational preferences, is key to rational drug design.

Influence of Substituent Bulk, Electronics, and Sterics

The size (bulk), electronic properties, and three-dimensional arrangement (sterics) of substituents on the this compound core are critical factors that govern its biological activity.

Bulk: The size of a substituent can determine whether a molecule can fit into the binding pocket of a target protein. Large, bulky groups can create steric clashes, preventing optimal binding. Conversely, in some cases, a bulky group may be necessary to fill a large hydrophobic pocket, thereby increasing binding affinity.

Electronics: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the reactivity and binding properties of the molecule. benthamdirect.comresearchgate.net For instance, electron-withdrawing groups on the pyridine ring can enhance antibacterial activity by modulating the electron density of the ring system. benthamdirect.comresearchgate.net These electronic effects can influence hydrogen bonding, p-p stacking, and other non-covalent interactions that are crucial for ligand-protein binding.

Sterics: The spatial arrangement of atoms and functional groups can have a profound impact on biological activity. For example, the introduction of a methyl group at the 3-position of the piperazine ring in a series of IMPDH inhibitors led to a complete loss of both biochemical and whole-cell activity, likely due to a steric clash within the enzyme's active site. nih.gov

Conformational Preferences and Their Impact on Target Engagement

For flexible molecules, identifying the bioactive conformation can be challenging. However, by synthesizing and testing conformationally constrained analogs, medicinal chemists can gain insights into the required geometry for optimal activity. The rigidity of the piperazine ring, as opposed to a more flexible linker, can be advantageous in pre-organizing the molecule into a conformation that is favorable for binding, thus reducing the entropic penalty upon binding. nih.gov

Strategies for Enhancing Target Potency and Selectivity

Once a lead compound demonstrates initial activity, the primary goal is to enhance its potency (the concentration required to produce a desired effect) and its selectivity (its ability to interact with the intended target over other, potentially related targets).

For a scaffold like this compound, this involves synthesizing a library of analogues where specific parts of the molecule are systematically altered. For instance, in the development of antagonists for the 5-HT1A serotonin (B10506) receptor, modifications to the N-4 substituent of the piperazine ring have been shown to dramatically influence both affinity and selectivity. nih.gov Replacing a simple phthalimide (B116566) group with bulkier alkyl amides, such as an adamantanecarboxamido group, led to a significant improvement in 5-HT1A affinity and a 160-fold increase in selectivity over α1-adrenergic receptors. nih.gov

Table 1: Effect of Piperazine N-4 Substituent on 5-HT1A Affinity and Selectivity (Illustrative Data from Analogous Series)

Data derived from studies on 1-(2-methoxyphenyl)piperazine (B120316) analogues. nih.gov

Bioisosterism is a strategy in which one functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance a desired biological property. mdpi.com This technique is fundamental to modulating activity and specificity.

In the context of this compound, several bioisosteric replacements could be envisioned:

Halogen Replacement: The bromine atom on the pyridine ring could be replaced with other halogens (Cl, F) or pseudo-halogens (CN) to fine-tune electronic properties and binding interactions.

Ring Equivalents: The pyridine ring itself could be swapped for other aromatic or heteroaromatic systems like a phenyl, pyrimidine, or thiazole (B1198619) ring to explore different binding orientations and interactions.

Piperazine Analogues: The piperazine ring, while common in many CNS-active drugs, can be replaced by other diamine structures like homopiperazine (B121016) or constrained bicyclic diamines to alter the compound's conformation and pharmacokinetic properties. blumberginstitute.org

Rational design utilizes the initial SAR data and, when available, structural information from X-ray crystallography or molecular modeling to guide the synthesis of new, more effective compounds. nih.gov If initial studies showed that an electron-withdrawing group on the pyridine ring was beneficial for activity, rational design would focus on synthesizing analogues with substituents like nitro or cyano groups.

In a study of pyridylpiperazine hybrids as urease inhibitors, initial screening of the core 1-(3-nitropyridin-2-yl)piperazine (B1350711) showed moderate activity. nih.gov Based on this, rational design led to the synthesis of two series of derivatives by attaching various N-arylacetamide and N-arylpropanamide moieties. This led to the discovery of compounds with significantly improved inhibitory concentration (IC₅₀) values, far more potent than the parent compound and the standard drug thiourea. nih.gov

Table 2: Rational Design of Urease Inhibitors from a Pyridylpiperazine Core

Data derived from studies on urease inhibitors. nih.gov

Multi-parameter Optimization in Chemical Research

A successful drug must possess a balance of multiple properties, not just high potency. Multi-parameter optimization (MPO) is a critical process in modern drug discovery that aims to simultaneously refine a compound's potency, selectivity, solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

For a lead candidate derived from this compound, MPO would involve testing each new analogue in a battery of assays. For example, in a search for new antipsychotics, newly synthesized piperazine derivatives are not only tested for their affinity at the primary target (e.g., Dopamine (B1211576) D₂ receptor) but also at other relevant receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) to build a comprehensive pharmacological profile. nih.gov In parallel, these compounds are assessed for properties like metabolic stability using liver microsomes. This holistic approach prevents researchers from advancing a highly potent compound that is metabolically unstable or has significant off-target effects, thereby saving time and resources.

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

For instance, 3D-QSAR studies on a series of piperazine (B1678402) derivatives have shown that electrostatic and steric fields are significant predictors of their antagonistic effects. koreascience.kr In one such study, the comparative molecular field analysis (CoMFA) method was used to correlate these molecular properties with biological activity. koreascience.kr Another study on piperine (B192125) analogs as bacterial efflux pump inhibitors demonstrated that descriptors like the partial negative surface area and the molecular shadow are crucial for their inhibitory activity. nih.gov These findings underscore the importance of molecular shape and electronic properties in determining the biological function of piperazine-containing compounds. A statistically significant QSAR model for piperine analogs yielded a high correlation coefficient (r²) of 0.962 and a cross-validation parameter (q²) of 0.917, indicating its predictive power. nih.gov

A study on 1-benzhydryl-piperazine derivatives with a xanthine (B1682287) moiety at the N4 position also utilized QSAR to understand their affinity for 5-HT1A and 5-HT2A receptors. researchgate.net Such models can guide the modification of the bromopyridinyl-piperazine scaffold to enhance desired biological activities.

Table 1: Representative QSAR Model Parameters for Piperazine Analogs

| Descriptor | Model | r² | q² | Implication for Activity | Reference |

| Partial Negative Surface Area | NorA Efflux Pump Inhibitors | 0.962 | 0.917 | Increase in this area increases inhibitory activity. | nih.gov |

| Molecular Shadow (XZ plane) | NorA Efflux Pump Inhibitors | 0.962 | 0.917 | Inversely proportional to inhibitory activity. | nih.gov |

| Heat of Formation | NorA Efflux Pump Inhibitors | 0.962 | 0.917 | Related to the inhibitory activity. | nih.gov |

| Electrostatic Fields | Antihistamine/Antibradykinin Effects | - | - | Correlated with antagonistic effect. | koreascience.kr |

| Steric Fields | Antihistamine/Antibradykinin Effects | - | - | Correlated with antagonistic effect. | koreascience.kr |

This table is illustrative and based on studies of piperazine analogs, not specifically 1-(2-Bromopyridin-4-yl)piperazine.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large compound libraries virtually, in a process known as virtual screening, to identify potential new active compounds. nih.gov

For scaffolds related to bromopyridinyl-piperazine, pharmacophore models can be generated based on known active ligands or from the receptor binding site itself. nih.gov A successful pharmacophore model for a given target will typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, positioned at specific distances and orientations from each other.

Virtual screening campaigns using pharmacophore models derived from the binding sites of receptors have demonstrated significant enrichment of active compounds from large libraries. nih.gov For example, a workflow known as apo2ph4 has been successfully used to generate receptor-based pharmacophore models for various targets, leading to the identification of novel active molecules. nih.gov While a specific pharmacophore model for this compound is not published, the principles of pharmacophore modeling are broadly applicable to this chemical class for identifying new molecules with desired biological activities.

Structure-Based Drug Design Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design methods can be employed to design and optimize ligands.

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a ligand within the active site of a protein.

Studies on various piperazine derivatives have utilized molecular docking to elucidate their binding mechanisms. For example, docking studies of piperazine-derived inhibitors of DPP-IV, an enzyme implicated in type 2 diabetes, have helped to rationalize their inhibitory activity. researchgate.net Similarly, docking simulations of piperazine tethered bergenin (B1666849) hybrids have been used to understand their anticancer activity. nih.gov

Molecular docking simulations provide detailed insights into the specific interactions between a ligand and its target protein. These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking. For instance, in a study of piperazine-derived DPP-IV inhibitors, docking revealed key hydrogen bonding interactions within the active site of the enzyme, which were consistent with the observed biological data. researchgate.net

In another example, docking of 4-(pyrimidin-2-yl)-piperazine derivatives as GPR119 modulators helped in understanding their therapeutic potential for obesity and diabetes. manchester.ac.uk The analysis of these interactions is crucial for optimizing the ligand's affinity and selectivity for its target.

Table 2: Examples of Ligand-Target Interactions for Piperazine Derivatives from Docking Studies

| Compound Class | Target | Key Interactions Observed | Reference |

| Piperazine-derived inhibitors | DPP-IV | Hydrogen bonding in the active site. | researchgate.net |

| Piperazine tethered bergenin hybrids | Anticancer targets | Not specified in abstract. | nih.gov |

| 4-(Pyrimidin-2-yl)-piperazine derivatives | GPR119 | Not specified in abstract. | manchester.ac.uk |

| 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole | Not specified in abstract. | Not specified in abstract. | researchgate.net |

This table provides a general overview based on available literature for piperazine analogs.

Beyond predicting the binding pose, molecular docking programs can also provide a scoring function to estimate the binding affinity or binding free energy of a ligand to its target. While these scores are generally more qualitative than quantitative, they are useful for ranking potential ligands in virtual screening campaigns.

More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be used in conjunction with molecular dynamics simulations to obtain more accurate predictions of binding free energies. For example, a study on MRP4 and its variants used umbrella sampling molecular dynamics simulations to calculate the binding free energy of ligands. mdpi.com Such calculations can provide a more precise understanding of the energetic contributions of different parts of the ligand to the binding affinity, thereby guiding lead optimization.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to understand its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational space a molecule can explore.

For this compound, MD simulations would be crucial for several reasons:

Conformational Sampling: The piperazine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The linkage to the 2-bromopyridine (B144113) ring introduces additional rotational freedom around the C-N bond. MD simulations can sample these different conformations and determine their relative populations and the energy barriers between them.

Solvent Effects: The presence of water or other solvent molecules significantly influences the conformation and stability of a molecule. MD simulations explicitly model solvent molecules, allowing for a realistic representation of how the compound behaves in an aqueous environment, which is particularly relevant for biological systems.

Stability of Interactions: In the context of drug design, if this compound were to be studied as a ligand for a biological target, MD simulations could assess the stability of the ligand-receptor complex over time. nih.gov This involves monitoring key interactions, such as hydrogen bonds and hydrophobic contacts, to predict the binding affinity and residence time of the compound.

Theoretical Calculations of Molecular Properties Relevant to Interactions

Theoretical calculations, often employing quantum mechanics, provide quantitative predictions of various molecular properties that are fundamental to understanding how this compound interacts with its environment.

The pKa value, which describes the acidity of a compound, is a critical parameter as it determines the charge state of a molecule at a given pH. This, in turn, affects its solubility, permeability across biological membranes, and binding to target proteins. This compound has two basic nitrogen atoms that can be protonated: the nitrogen in the pyridine (B92270) ring and the secondary amine in the piperazine ring.

Piperazine Moiety: The pKa values of the parent piperazine are approximately 9.8 and 5.6 for the first and second protonations, respectively. uregina.ca The substitution on one of the piperazine nitrogens with the 2-bromopyridinyl group will influence these values.

Pyridine Moiety: The pKa of pyridine itself is about 5.2. The presence of an electron-withdrawing bromine atom at the 2-position is expected to decrease the basicity of the pyridine nitrogen, thus lowering its pKa. Conversely, the electron-donating piperazine group at the 4-position would tend to increase its basicity. nih.gov

Computational methods can predict these pKa values with reasonable accuracy. researchgate.netresearchgate.net These calculations typically involve computing the free energy change of the protonation reaction in a solvent environment, often using a combination of quantum mechanical calculations for the electronic structure and a continuum solvation model to account for the solvent. peerj.com For this compound, it is likely that at physiological pH (around 7.4), the secondary piperazine nitrogen will be protonated, carrying a positive charge, which has significant implications for its interactions with biological macromolecules. nih.gov

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and their relative energies. For this compound, the key degrees of freedom are the puckering of the piperazine ring and the rotation around the bond connecting the piperazine and pyridine rings.

Computational methods can be used to generate a potential energy surface (PES) by systematically changing these dihedral angles and calculating the energy at each point. This allows for the identification of low-energy conformations (local minima) and the transition states that connect them.

The molecular electrostatic potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack, as well as non-covalent interactions. nih.gov The MEP is calculated from the electron density and represents the electrostatic force that a positive point charge would experience at any given point on the molecule's surface.

For this compound, the MEP map would likely reveal the following features:

Negative Potential (Red/Yellow): Regions of negative potential are expected around the nitrogen atoms of the pyridine and piperazine rings, indicating their electron-rich nature and their ability to act as hydrogen bond acceptors.

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms attached to the piperazine nitrogen and the carbon atoms of the pyridine ring. The bromine atom, due to the phenomenon of halogen bonding, can also exhibit a region of positive potential (a σ-hole) along the C-Br bond axis, making it a potential halogen bond donor. rsc.org

This information is invaluable for understanding how the molecule might interact with a biological target. For instance, the negatively charged regions could interact with positively charged amino acid residues (like arginine or lysine), while the positively charged regions could interact with negatively charged residues (like aspartate or glutamate). nih.gov

Integration of Computational and Experimental Data in Compound Design

In modern drug discovery, computational and experimental approaches are not used in isolation but are integrated in a synergistic manner. researchgate.net Computational studies on compounds like this compound can guide experimental work, and in turn, experimental results can be used to validate and refine the computational models.

Virtual Screening: If this compound were a hit compound from a screening campaign, computational methods could be used to screen virtual libraries of related compounds to identify analogs with potentially improved properties. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Computational models can help to rationalize observed SAR. For example, if a particular modification to the molecule leads to a change in biological activity, computational analysis can reveal whether this is due to changes in conformation, electronic properties, or binding interactions. nih.gov

ADMET Prediction: Computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds for further experimental testing and reducing the likelihood of late-stage failures in drug development. nih.gov

The integration of these approaches allows for a more rational and efficient design of new molecules with desired biological activities. For a molecule like this compound, this integrated approach would be essential to fully explore its therapeutic potential. mdpi.com

Future Research Directions and Applications in Chemical Biology

Development of Next-Generation Analogues with Improved Profiles

Future research will likely focus on creating next-generation analogues of 1-(2-Bromopyridin-4-yl)piperazine with enhanced efficacy, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial for guiding the rational design of these new compounds. researchgate.net Such studies systematically modify parts of the lead molecule to understand how chemical structure relates to biological activity. researchgate.netnih.gov For instance, modifications to the phenyl moiety and the N-naphthalene group in similar complex piperazine-containing structures have been shown to significantly alter inhibitory effects on biological targets like equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk

Key strategies for developing improved analogues include:

Modification of the Piperazine (B1678402) Ring: Substitution at the N4 position of the piperazine ring is a common strategy to introduce diversity and modulate activity.

Substitution on the Pyridine (B92270) Ring: The bromine atom at the 2-position is a key functional group that can be replaced through various cross-coupling reactions to introduce a wide range of substituents, thereby exploring new chemical space and biological interactions.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to improved potency and reduced side effects.

Recent studies on other piperazine derivatives have shown that even small changes, such as the addition of a methyl or ethyl group, can regain or enhance inhibitory activity on specific targets. polyu.edu.hk This highlights the sensitivity of SAR and the potential for fine-tuning the biological activity of the this compound scaffold.

Exploration of Novel Biological Targets for the Chemical Compound Scaffold

The piperazine scaffold is present in a wide array of drugs targeting various biological systems, including receptors in the central nervous system (CNS) like serotonin (B10506) and dopamine (B1211576) receptors, as well as enzymes and ion channels. bohrium.comresearchgate.netresearchgate.net Piperazine derivatives have shown activity as antidepressants, antipsychotics, antihistamines, and anticancer agents. mdpi.combohrium.com

Given this promiscuity, the this compound scaffold is a promising candidate for screening against a broad range of biological targets to uncover novel therapeutic applications. Future research could involve:

High-Throughput Screening (HTS): Testing a library of derivatives against panels of receptors, enzymes, and cell lines to identify new "hits."

Phenotypic Screening: Evaluating compounds in cell-based or organism-based models of disease to identify molecules that produce a desired therapeutic effect, without a priori knowledge of the specific target.

Chemoproteomics: Using chemical probes derived from the scaffold to identify protein targets in their native biological environment.

Derivatives of 1,2,4-substituted piperazines have been found to interact with 5-HT1A receptors, modulating serotonin and dopamine release in the prefrontal cortex. nih.gov This suggests that analogues of this compound could be explored for their potential in treating neuropsychiatric disorders.

Application of the Chemical Compound as a Molecular Probe for Biological Systems

Molecular probes are essential tools in chemical biology for studying the function and localization of biological targets. The this compound scaffold can be adapted to create such probes. By incorporating reporter tags (e.g., fluorescent dyes, biotin, or radioactive isotopes) into the structure, researchers can visualize and track the interaction of the compound with its biological target in real-time.

The reactive nature of the bromo-substituent provides a convenient handle for attaching these tags. For example, a potent and selective analogue could be developed into a probe to:

Study the distribution and density of a specific receptor in different tissues.

Investigate the kinetics of ligand-receptor binding.

Aid in target validation and drug discovery by confirming target engagement in cellular and in vivo models.

The development of such probes is a critical step in translating basic research findings into therapeutic applications.

Advanced Synthetic Methodologies for Structural Diversification

The creation of a diverse library of analogues based on the this compound scaffold requires efficient and versatile synthetic methods. Modern organic chemistry offers a powerful toolkit for this purpose. nih.gov

Key synthetic strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the pyridine ring is ideally suited for reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide variety of aryl, alkyl, and amino groups, enabling extensive structural diversification. The Buchwald-Hartwig reaction, in particular, is a powerful method for forming carbon-nitrogen bonds, often used to connect piperazine moieties to aryl halides. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This is a common method for synthesizing arylpiperazines, where a piperazine derivative displaces a leaving group (like a halogen) on an electron-deficient aromatic ring. nih.gov

Combinatorial Chemistry: Using automated or parallel synthesis techniques to rapidly generate large libraries of compounds for high-throughput screening.

These advanced methodologies facilitate the systematic exploration of the chemical space around the this compound core, accelerating the discovery of new drug candidates. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Predictive Modeling: ML algorithms can be trained on existing SAR data to build quantitative structure-activity relationship (QSAR) models. mdpi.com These models can then predict the biological activity of virtual compounds before they are synthesized, helping to prioritize the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high binding affinity for a target and favorable pharmacokinetic profiles. pharmaceutical-technology.com

Target Identification: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate novel drug targets for which new piperazine derivatives could be designed. nih.govyoutube.com

Property Prediction: AI tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, reducing the likelihood of late-stage failures in drug development. nih.gov

By integrating AI and ML, researchers can more efficiently navigate the vast chemical space and focus resources on compounds with the highest probability of success. mdpi.com

Potential for Multi-Target Ligand Design Based on the this compound Scaffold

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.govnih.gov A promising therapeutic strategy is the design of multi-target-directed ligands (MTDLs), single molecules that can modulate several targets simultaneously. nih.govnih.gov This approach can lead to enhanced efficacy and a reduced risk of drug resistance. nih.gov

The this compound scaffold is an excellent starting point for MTDL design due to the inherent versatility of the arylpiperazine motif, which is known to interact with multiple targets. nih.gov By strategically combining pharmacophores from ligands for different targets onto the piperazine scaffold, it may be possible to create novel MTDLs. For example, one could design a hybrid molecule that inhibits both an enzyme and a receptor involved in a particular disease pathway. Automated design algorithms can aid in this complex multi-objective optimization process. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2-Bromopyridin-4-yl)piperazine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 2-bromo-4-chloropyridine with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux.

- Step 2: Use a base like potassium carbonate to deprotonate piperazine, enhancing nucleophilicity .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol yields high-purity product.

- Key Metrics: Monitor reaction progress via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane 1:1). Typical yields range from 60–85% based on analogous piperazine derivatives .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy (common in brominated aromatics) .

- Storage: Keep in amber vials under inert gas (argon/nitrogen) at –20°C to prevent degradation. Desiccate to avoid hygroscopic effects.

- Disposal: Follow institutional guidelines for halogenated organic waste. Incineration with scrubbing for HBr removal is recommended .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Purity: HPLC (C18 column, mobile phase: 70% methanol/30% water, flow rate 1 mL/min) with UV detection at 254 nm .

- Structural Confirmation:

- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and solubility. DMF often enhances reaction rates but may require higher temperatures .

- Catalysis: Explore Pd-catalyzed Buchwald-Hartwig coupling for sterically hindered substrates, using ligands like XantPhos (reported for similar bromopyridine derivatives) .

- DoE (Design of Experiments): Vary temperature (80–120°C), stoichiometry (1:1 to 1:1.2 piperazine:halopyridine), and reaction time (12–24 hrs) to identify optimal conditions .

Q. How does the bromopyridine substitution pattern influence biological activity in SAR studies?

Methodological Answer:

- Target Binding: The 2-bromo group on pyridine enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine in enzymes). Compare with 3- or 4-bromo analogs to assess positional effects .

- Bioisosteric Replacement: Replace bromine with chlorine or methyl groups to study steric/electronic impacts on receptor affinity. Use radioligand binding assays (e.g., for dopamine receptors) .

- Data Interpretation: Correlate IC50 values with computational models (docking studies using AutoDock Vina) to map binding pockets .

Q. How can contradictory data in solubility or stability studies be resolved?

Methodological Answer:

- Solubility Conflicts: Test in multiple solvents (DMSO, PBS, ethanol) using nephelometry vs. HPLC-UV quantification. Note that DMSO stock solutions may precipitate in aqueous buffers .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., dehalogenation or piperazine ring oxidation) .

- Statistical Validation: Use triplicate measurements and ANOVA to assess significance of discrepancies. Cross-validate with alternative methods (e.g., LC-MS for degradation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.